5-propan-2-ylindeno[1,2-b]pyridin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-ylindeno[1,2-b]pyridin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10(2)15(17)12-7-4-3-6-11(12)14-13(15)8-5-9-16-14/h3-10,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGAKSMYTWYVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2=C(C3=CC=CC=C31)N=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Propan 2 Ylindeno 1,2 B Pyridin 5 Ol
Historical and Current Approaches to Indeno[1,2-b]pyridine Scaffold Construction
The construction of the indeno[1,2-b]pyridine system, also known as 4-azafluorene, has been an area of active research. masterorganicchemistry.com Early methods often involved multi-step sequences, while contemporary strategies increasingly rely on more convergent approaches like multi-component reactions (MCRs) and cascade cyclizations to build the fused ring system with greater efficiency. psu.eduacs.orgnih.govfigshare.com These modern methods often utilize catalysts to promote the reactions under mild conditions, improving yields and reducing reaction times. iau.irnih.gov
A variety of starting materials can be employed, but a common theme involves the fusion of a pyridine (B92270) ring onto an indane framework. Key precursors often include 1,3-indandione (B147059) or 1-indanone, which provide the five-membered carbocyclic portion of the final structure. iau.irrsc.org The pyridine ring is then typically formed through condensation and cyclization reactions.
Multi-component reactions (MCRs) are a cornerstone of modern heterocyclic synthesis, prized for their ability to construct complex molecules in a single pot from three or more starting materials. psu.edu For the indeno[1,2-b]pyridine nucleus, several MCRs have been developed that offer a direct and efficient route to substituted derivatives.
A prevalent strategy involves the one-pot reaction of an aromatic aldehyde, a ketone (such as acetophenone), 1,3-indanedione, and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297). iau.ir This four-component reaction proceeds under solvent-free or refluxing ethanol (B145695) conditions, often facilitated by a catalyst, to yield highly substituted indeno[1,2-b]pyridin-5-one derivatives. Another well-established MCR for producing related structures involves the reaction of 1-indanone, an aromatic aldehyde, and malononitrile (B47326) with ammonium acetate. researchgate.net These reactions are thought to proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to form the fused pyridine ring.
Below is a table summarizing various MCR strategies for the synthesis of the indeno[1,2-b]pyridine scaffold.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type |
| Aromatic Aldehyde | Acetophenone | 1,3-Indandione | Ammonium Acetate | Fe3O4@SiO2@PrSO3H, 80°C | Substituted Indeno[1,2-b]pyridin-5-one iau.ir |
| Aromatic Aldehyde | Malononitrile | 1-Indanone | Ammonium Acetate | Acetic Acid, Toluene, Δ | 2-Amino-5H-indeno[1,2-b]pyridine-3-carbonitrile |
| 2-Arylmethylidene-1-indanone | Malononitrile | - | KOH / Alcohol | Alcoholic KOH | 2-Alkoxy-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitrile researchgate.netrsc.org |
| Aromatic Aldehyde | Enaminone | 1,3-Indandione | - | Acetic Acid, Microwave | Indeno[1,2-b]quinoline-9,11-dione psu.edu |
| Ninhydrin | 1,2-Phenylenediamine | - | - | EtOH/MeOH, Room Temp. | Indeno[1,2-b]quinoxalinone rsc.org |
This table is generated based on data from multiple sources to illustrate common synthetic strategies.
Direct cyclization to form 5-propan-2-ylindeno[1,2-b]pyridin-5-ol is not prominently described in the literature. The synthesis is more logically achieved through a two-step process: first, the formation of a key intermediate, indeno[1,2-b]pyridin-5-one , followed by the addition of the propan-2-yl group.
The cyclization to form the indeno[1,2-b]pyridin-5-one precursor can be achieved via the multi-component reactions described previously. iau.ir An alternative approach involves intramolecular cyclization reactions. For instance, a Friedel–Crafts type reaction can be employed on a suitably designed precursor to close the five-membered ring and form the indenone system. acs.orgnih.gov Cascade reactions, where a series of intramolecular events are triggered from a linear precursor, also provide a powerful method for constructing the tetrahydro-1H-indeno[1,2-b]pyridine skeleton, which can then be oxidized to the desired ketone. nih.govfigshare.com
The most direct functionalization strategy to obtain this compound involves the nucleophilic addition of an isopropyl group to the carbonyl of indeno[1,2-b]pyridin-5-one . This classic transformation in organic chemistry is typically accomplished using an organometallic reagent.
The use of an isopropyl Grignard reagent , such as isopropylmagnesium bromide (i-PrMgBr), is a standard and effective method. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The reaction involves the attack of the nucleophilic isopropyl carbanion on the electrophilic carbonyl carbon of the indenopyridinone. youtube.com This addition breaks the C=O pi bond, forming a magnesium alkoxide intermediate. Subsequent workup with a mild acid (e.g., aqueous ammonium chloride or dilute HCl) protonates the alkoxide to yield the final tertiary alcohol, this compound. masterorganicchemistry.comyoutube.com Isopropyllithium is another suitable organometallic reagent for this transformation. These reagents are highly reactive and the reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent quenching of the reagent. youtube.com
Stereoselective Synthesis of this compound and its Chiral Derivatives
The addition of the propan-2-yl group to the C5-carbonyl of indeno[1,2-b]pyridin-5-one creates a new stereocenter at the C5 position. Therefore, the product, this compound, is a chiral molecule and can exist as a racemic mixture of (R) and (S) enantiomers. The stereoselective synthesis of such tertiary alcohols is a significant challenge in organic synthesis. ingentaconnect.com
Achieving an excess of one enantiomer over the other requires an asymmetric synthesis approach. While specific methods for this compound are not detailed in the literature, several general strategies for the enantioselective addition of organometallic reagents to ketones can be proposed. ingentaconnect.comacs.orgresearchgate.net
Chiral Catalysts: The reaction between the ketone and the isopropyl Grignard reagent can be performed in the presence of a catalytic amount of a chiral ligand. ingentaconnect.com Chiral amino alcohols, diamines, or BINOL-derived ligands can coordinate to the magnesium atom of the Grignard reagent, creating a chiral environment that biases the addition to one face of the ketone, leading to an excess of one enantiomer. researchgate.net
Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the indeno[1,2-b]pyridine scaffold at a different position. This auxiliary would then direct the incoming isopropyl nucleophile to a specific face of the C5-carbonyl before being cleaved off.
Enantioselective Reduction Analogy: An alternative conceptual approach involves the enantioselective reduction of ketones, which is a well-developed field. uwindsor.cayoutube.com Catalysts like those used in Corey-Bakshi-Shibata (CBS) reductions or Noyori-type hydrogenations, which use chiral oxazaborolidines or Ru-BINAP complexes respectively, establish the principles of creating a chiral center from a prochiral ketone. uwindsor.ca Similar principles apply to C-C bond formation, where a chiral catalyst activates the ketone and controls the stereochemical outcome of the nucleophilic attack. acs.orgnih.gov
The term diastereoselectivity becomes relevant when a molecule contains two or more stereocenters. In the parent compound, this compound, there is only one stereocenter (C5), so diastereoselectivity is not a factor.
However, if the starting indeno[1,2-b]pyridin-5-one already possessed a stereocenter elsewhere on its framework (for example, from the use of a chiral, substituted aldehyde in its initial MCR synthesis), then the addition of the isopropyl group would lead to the formation of diastereomers. In such a scenario, diastereoselective control would be critical. This control is typically governed by the existing stereocenter, which can sterically hinder one face of the carbonyl, forcing the incoming isopropyl nucleophile to attack from the less hindered face (substrate-controlled diastereoselection). researchgate.net The efficiency of this control would depend on the proximity and steric bulk of the existing chiral center relative to the C5-carbonyl. Lewis acids like TiCl₄ are sometimes used in nucleophilic additions to enhance diastereoselectivity by creating a more rigid, chelated transition state. researchgate.net
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For a target molecule like this compound, this involves the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. rasayanjournal.co.inprimescholars.com Green chemistry approaches for analogous heterocyclic compounds often feature multicomponent reactions (MCRs), which enhance efficiency by combining several steps into a single operation, thereby reducing energy consumption and waste. rasayanjournal.co.inresearchgate.netnih.gov Microwave-assisted synthesis and the use of ultrasound are other techniques that can accelerate reaction times and improve yields, contributing to a greener process. rasayanjournal.co.innih.govresearchgate.net
A plausible green approach to the indenopyridine core of the target molecule could involve a one-pot, multicomponent reaction. For instance, the synthesis of similar 2-amino-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives has been achieved through a sequential MCR of 1-indanone, an aromatic aldehyde, and malononitrile, using catalytic amounts of ammonium acetate and acetic acid. nih.govresearchgate.net Adapting this to the target compound would involve the selection of appropriate precursors, such as 1,3-indanedione, an isopropyl-containing aldehyde, and an amine source. nih.gov
Catalyst Development for Efficient Synthesis (e.g., Nanocatalysts, Organocatalysis)
Catalysis is a fundamental pillar of green chemistry, offering pathways with lower activation energies and high selectivity, which minimizes by-product formation. rasayanjournal.co.inmdpi.com
Nanocatalysts: The high surface-area-to-volume ratio of nanocatalysts makes them exceptionally efficient. mdpi.comnih.gov For the synthesis of nitrogen-containing heterocycles, various metallic and metal oxide nanoparticles have proven effective. nih.govresearchgate.netrsc.org For example, ferrite (B1171679) nanoparticles (like MFe₂O₄) are recognized for their high stability, activity, and simple magnetic separation for reuse, making them excellent candidates for green synthesis. tandfonline.com A hypothetical application to the synthesis of this compound could involve using a custom-designed nanocatalyst to facilitate the cyclization and condensation steps, potentially under milder conditions than traditional methods.
Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, avoids the use of potentially toxic and expensive metals. While specific organocatalytic methods for the target molecule are not documented, cascade reactions catalyzed by simple organic molecules are common in the synthesis of complex heterocycles. These catalysts can activate substrates through the formation of iminium or enamine intermediates, guiding the reaction toward the desired fused pyridine structure.
Lewis Acid Catalysis in MCRs: In the context of multicomponent reactions for similar structures like pyrrolo[3,4-b]pyridin-5-ones, Lewis acids such as ytterbium triflate (Yb(OTf)₃) and scandium(III) triflate (Sc(OTf)₃) have been used effectively. mdpi.comresearchgate.netnih.gov These catalysts activate carbonyl and imine groups, facilitating the key bond-forming steps in a cascade process. mdpi.com A similar strategy could be envisioned for the target compound.
Table 1: Potential Catalytic Systems for Indenopyridine Synthesis
| Catalyst Type | Example Catalyst | Related Application | Potential Advantages for Target Synthesis |
| Nanocatalyst | Ferrite Nanoparticles (e.g., CuFe₂O₄) | Synthesis of various heterocycles tandfonline.com | High efficiency, reusability, mild reaction conditions. |
| Nanocatalyst | Palladium Nanoparticles | Cross-coupling and cyclization reactions mdpi.com | High catalytic activity, potential for C-C and C-N bond formation. |
| Lewis Acid | Ytterbium triflate (Yb(OTf)₃) | Ugi-Zhu synthesis of pyrrolo[3,4-b]pyridin-5-ones mdpi.comnih.gov | Efficiency in multicomponent reactions, mild conditions. |
| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Ugi-Zhu synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones researchgate.net | Effective in complex cascade reactions. |
Solvent-Free and Atom-Economical Protocols
Atom Economy: A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product. primescholars.commonash.edu Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. Multicomponent reactions are particularly notable for their high atom economy. nih.govnih.gov For example, a four-component reaction to produce thieno[2,3-d]pyrimidin-4-amines demonstrates excellent atom and step economy. nih.gov A hypothetical multicomponent synthesis of this compound would be designed to maximize the incorporation of atoms from the starting materials.
Solvent-Free Synthesis: Eliminating solvents, which are often volatile and toxic, is a primary goal of green synthesis. Solvent-free reactions can be conducted using mechanochemistry (grinding or ball-milling) or by heating neat reactants, often with microwave assistance. nih.govyoutube.com For instance, the synthesis of indenones has been achieved under solvent-free mechanochemical conditions. nih.gov Similarly, indolizine (B1195054) derivatives have been synthesized efficiently under solvent-free conditions using a copper catalyst. nih.gov These precedents suggest that a solvent-free approach, likely aided by microwave irradiation, could be a viable and sustainable method for constructing the this compound scaffold. nih.govresearchgate.net
Flow Chemistry and Continuous Processing for this compound Synthesis
Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. mdpi.comsci-hub.secam.ac.uk This technology is particularly well-suited for the production of active pharmaceutical ingredients (APIs). nih.govnih.govbeilstein-journals.org
For a molecule like this compound, a continuous flow process could be designed to telescope multiple synthetic steps, eliminating the need for isolation of intermediates. springerprofessional.de Key benefits would include:
Enhanced Safety: Small reactor volumes minimize the risk associated with handling potentially hazardous reagents or exothermic reactions. nih.gov
Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields and purities. mdpi.com
Scalability: Scaling up production is achieved by running the system for longer periods or by parallelizing reactors, rather than using larger, more dangerous vessels. chim.it
The synthesis of various heterocyclic compounds, including fused pyridines, has been successfully demonstrated in flow reactors. mdpi.comsci-hub.se A hypothetical flow synthesis for the target molecule could involve pumping the starting materials (e.g., an indanone derivative, an aldehyde, and an amine source) with a catalyst through a heated coil reactor to form the indenopyridine core, followed by in-line purification. uc.pt
Table 2: Comparison of Batch vs. Potential Flow Synthesis
| Parameter | Traditional Batch Synthesis | Potential Continuous Flow Synthesis |
| Scalability | Difficult, requires larger reactors | Easier, by extending run time or parallelization chim.it |
| Safety | Higher risk with large volumes | Inherently safer with small inventories nih.gov |
| Heat & Mass Transfer | Often inefficient | Highly efficient, leading to better control nih.gov |
| Reproducibility | Can be variable batch-to-batch | High, due to precise process control sci-hub.se |
| Process Time | Long, includes multiple work-ups | Significantly shorter, potential for telescoped steps springerprofessional.de |
Chemical Transformations and Reactivity Studies of 5 Propan 2 Ylindeno 1,2 B Pyridin 5 Ol
Electrophilic and Nucleophilic Substitution Reactions on the Indeno[1,2-b]pyridine Core
The indeno[1,2-b]pyridine nucleus is an electron-deficient heteroaromatic system, which influences its susceptibility to substitution reactions. The reactivity of the aromatic rings is modulated by the electron-withdrawing nature of the pyridine (B92270) nitrogen and the electronic effects of the substituents.
Electrophilic Aromatic Substitution:
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609) due to the electronegativity of the nitrogen atom. libretexts.org This deactivation is further enhanced in acidic media, often used for SEAr, as the nitrogen atom becomes protonated. However, the benzene part of the indeno[1,2-b]pyridine core can undergo electrophilic substitution. The position of substitution is directed by the existing substituents. The alkyl group (propan-2-yl) is a weak activating group and an ortho-, para-director. numberanalytics.com In contrast, the pyridine ring itself acts as a deactivating group. Therefore, electrophilic attack is most likely to occur on the fused benzene ring.
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | Nitration on the fused benzene ring |
| Halogenation | Br₂/FeBr₃ | Bromination on the fused benzene ring |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Alkylation on the fused benzene ring |
| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Acylation on the fused benzene ring |
Nucleophilic Aromatic Substitution:
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom. The presence of electron-withdrawing groups can further facilitate these reactions. In the case of 5-propan-2-ylindeno[1,2-b]pyridin-5-ol, nucleophilic attack could potentially occur on the pyridine ring, especially if a suitable leaving group is present. Studies on similar heterocyclic systems have shown that nucleophilic substitution is a viable pathway for functionalization. researchgate.net
Reactions Involving the Hydroxyl Group at C5 of this compound
The tertiary hydroxyl group at the C5 position is a key functional handle for modifying the properties of the molecule.
Oxidation:
Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. chemguide.co.uklibretexts.orgyoutube.com Strong oxidizing agents under harsh conditions might lead to the cleavage of carbon-carbon bonds. Therefore, direct oxidation of the C5-hydroxyl group in this compound to a ketone is not a feasible pathway.
Reduction:
The hydroxyl group itself is not reducible under typical catalytic hydrogenation conditions. However, it can be eliminated to form an alkene, which can then be reduced. Alternatively, conversion of the hydroxyl group into a better leaving group, such as a tosylate, followed by reaction with a hydride source could achieve its reduction to a C-H bond.
The tertiary alcohol at C5 can be derivatized to form ethers, esters, and other functional groups. These reactions are crucial for modifying the molecule's solubility, lipophilicity, and biological activity. nih.gov
| Reaction Type | Reagents | Product Type |
| Etherification (Williamson) | NaH, R-X | C5-alkoxy derivative |
| Esterification (Fischer) | R-COOH, acid catalyst | C5-ester derivative |
| Acylation | R-COCl, pyridine | C5-ester derivative |
| Silylation | R₃SiCl, base | C5-silyl ether derivative |
Studies on similar hydroxylated indenopyridine derivatives have shown that the hydroxyl group can be a key point for structural modifications to enhance biological properties. nih.govnih.gov
Reactivity of the Propan-2-yl Group in this compound
The propan-2-yl (isopropyl) group attached to the indenopyridine core is generally unreactive under mild conditions. However, the benzylic protons on the isopropyl group could potentially undergo radical substitution under harsh conditions (e.g., using N-bromosuccinimide with a radical initiator). Furthermore, as an alkyl substituent on an aromatic ring, it influences the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions of the ring it is attached to. numberanalytics.comlibretexts.org
Ring-Opening and Rearrangement Reactions of the Indeno[1,2-b]pyridine System
The indeno[1,2-b]pyridine scaffold is generally stable. However, under specific conditions, ring-opening or rearrangement reactions can occur. For instance, studies on related systems have shown that treatment with certain reagents can induce rearrangements. Aza-semipinacol type rearrangements have been observed in the synthesis of functionalized indeno[1,2-b]pyridin-2-ones. acs.orgnih.gov While not directly demonstrated for this compound, the possibility of such skeletal transformations under specific synthetic conditions should be considered. Ring-opening of the pyridine moiety is also a known reaction for some pyridine derivatives, often catalyzed by transition metals or strong bases, but this would likely require harsh conditions for the stable indeno[1,2-b]pyridine system. nih.gov
Chemo- and Regioselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical considerations in its chemical transformations.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another. youtube.comyoutube.com For example, when reacting with a reagent that can target both the hydroxyl group and the aromatic ring, the reaction conditions can often be tuned to favor one over the other. For instance, acylation with an acyl chloride in the presence of a non-nucleophilic base at low temperatures would likely favor esterification of the hydroxyl group, while Friedel-Crafts acylation conditions (Lewis acid catalyst) would target the aromatic ring.
Regioselectivity:
Regioselectivity concerns the position at which a reaction occurs. youtube.comkhanacademy.orgyoutube.comyoutube.com In electrophilic aromatic substitution, the directing effects of the existing substituents (the propan-2-yl group and the fused pyridine ring) will determine the position of the incoming electrophile on the benzene ring. For nucleophilic substitution on the pyridine ring, the attack is generally favored at the C2 and C4 positions relative to the nitrogen atom. The specific regiochemical outcome will depend on the nature of the attacking nucleophile, the solvent, and the presence of any activating or deactivating groups.
Advanced Spectroscopic and Structural Investigations of 5 Propan 2 Ylindeno 1,2 B Pyridin 5 Ol
High-Resolution NMR Spectroscopy for Conformational Analysis and Intermolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5-propan-2-ylindeno[1,2-b]pyridin-5-ol, high-resolution NMR would not only confirm the covalent framework but also provide deep insights into its preferred conformation and the subtle intermolecular interactions that govern its behavior. Standard 1D ¹H and ¹³C NMR spectra would establish the basic chemical environment of each nucleus, while advanced multi-dimensional techniques are required for a more comprehensive analysis.
Two-dimensional NMR experiments are critical for mapping out the spatial relationships between atoms within a molecule. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through chemical bonds.
For this compound, a NOESY experiment would be crucial for defining the orientation of the propan-2-yl group relative to the fused indenopyridine ring system. For instance, correlations between the methine proton of the propan-2-yl group and specific aromatic protons on the indeno[1,2-b]pyridine core would unambiguously establish the molecule's solution-state conformation. The presence or absence of such cross-peaks provides definitive evidence for specific spatial arrangements.
Hypothetical NOESY Correlations for Conformational Analysis
While solution-state NMR reveals the structure of molecules in a dynamic environment, solid-state NMR (ssNMR) provides information about molecules in their solid, static state. This technique is exceptionally powerful for distinguishing between different solid forms, such as crystalline polymorphs and amorphous material. osti.gov Crystalline solids typically yield sharp, well-defined peaks in ssNMR spectra, whereas amorphous forms produce broad, featureless peaks due to the wide distribution of molecular environments. osti.govtdcommons.org
By applying ssNMR techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) to a solid sample of this compound, one could:
Confirm Crystalline Integrity: A single set of sharp resonances for each carbon atom would indicate the presence of a single, pure crystalline form.
Identify Polymorphism: The presence of multiple peaks for a single carbon site would suggest the sample is a mixture of different crystalline polymorphs, each with a unique packing arrangement.
Characterize Amorphous Content: Broadened signals would indicate the degree of amorphous character within the sample, which can significantly impact physical properties like solubility and stability. tdcommons.org
X-ray Crystallography for Absolute Configuration and Solid-State Architecture
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise atomic coordinates, bond lengths, and bond angles for this compound, and, crucially, would establish the absolute configuration of its stereocenter at the C5 position. researchgate.net The determination of the absolute structure for a chiral molecule is often achieved through the analysis of anomalous dispersion effects, quantified by the Flack parameter, which should refine to a value near zero for the correct enantiomer. researchgate.neted.ac.uk
Illustrative Crystallographic Data for this compound
The detailed structural model from X-ray crystallography allows for a thorough analysis of the intermolecular forces that dictate the crystal's architecture. nih.gov Hydrogen bonds, being strong and directional, are particularly important. nih.govmdpi.com In the crystal structure of this compound, the hydroxyl group (-OH) at C5 is a potent hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring is an effective acceptor. The analysis would likely reveal a network of intermolecular hydrogen bonds, such as O-H···N interactions, linking adjacent molecules into chains or sheets. Other non-covalent interactions, like π-π stacking between the aromatic indenopyridine systems, would also be quantified.
Hypothetical Hydrogen Bond Parameters
Crystal packing describes how individual molecules are arranged in the crystal lattice. Understanding this arrangement is key to explaining a material's physical properties. X-ray diffraction data would reveal how the hydrogen bonding and other interactions guide the molecules of this compound to assemble into a specific three-dimensional lattice.
Furthermore, many organic compounds can crystallize in multiple different forms, a phenomenon known as polymorphism. Each polymorph has a distinct crystal packing and, consequently, different properties. By crystallizing the compound under various conditions and analyzing the resulting solids by X-ray diffraction, it would be possible to identify and characterize any existing polymorphs.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, making them excellent for structural confirmation. researchgate.net FT-IR and Raman are often complementary: polar bonds with strong dipole moment changes (like C=O or O-H) tend to be strong in the IR spectrum, while non-polar, symmetric bonds (like aromatic C=C) are often strong in the Raman spectrum. horiba.com
For this compound, the spectra would display characteristic bands confirming its key structural features. The O-H stretching vibration, for example, would appear as a broad band in the FT-IR spectrum, and its exact position could provide further evidence of hydrogen bonding. researchgate.netlibretexts.org
Predicted Vibrational Frequencies for this compound
Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting
Advanced mass spectrometry techniques are indispensable for determining the molecular weight and elucidating the structure of compounds like this compound. Through controlled fragmentation, the connectivity of the molecule can be mapped, providing a veritable fingerprint of its chemical identity.
Detailed Research Findings:
While specific experimental mass spectral data for this compound is not widely available in published literature, the fragmentation pathways can be predicted based on established principles of mass spectrometry for structurally similar nitrogen-containing polycyclic aromatic compounds and alcohols. researchgate.netmdpi.comarkat-usa.org
Upon electron impact ionization, the molecule is expected to form a molecular ion (M+•). The most probable initial fragmentation would involve the loss of the isopropyl group, a stable carbocation, leading to a significant peak. Alpha-cleavage adjacent to the hydroxyl group is also a likely fragmentation pathway. Subsequent fragmentations would likely involve the characteristic breakdown of the indenopyridine ring system.
Hypothetical Fragmentation Data:
The following table illustrates the predicted major fragment ions for this compound.
| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |
| 237 | [M]+• | Molecular Ion |
| 222 | [M - CH3]+ | Loss of a methyl radical from the isopropyl group |
| 194 | [M - C3H7]+ | Loss of the propyl group |
| 219 | [M - H2O]+ | Loss of a water molecule |
| 180 | [M - C3H7 - CH2]+ | Further fragmentation of the ring structure |
Isotopic fingerprinting, through high-resolution mass spectrometry, would reveal the precise elemental composition. The natural isotopic abundance of Carbon-13 (¹³C) would result in a small M+1 peak, approximately 16.4% of the M+ peak intensity, based on the 15 carbon atoms in the molecule. The presence of nitrogen also contributes to the isotopic pattern.
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Elucidation of this compound
The presence of a stereocenter at the C5 position, bearing the hydroxyl and propan-2-yl groups, renders this compound a chiral molecule. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for investigating the stereochemistry of such compounds. nih.govacs.orgnih.gov
Detailed Research Findings:
Specific CD/ORD data for this compound is not publicly documented. However, studies on analogous chiral polycyclic aromatic hydrocarbons and azafluorenols demonstrate that these molecules exhibit characteristic Cotton effects in their CD spectra, which can be used to assign the absolute configuration of the enantiomers. acs.org The sign and magnitude of the Cotton effect are determined by the spatial arrangement of the chromophores relative to the chiral center. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra and correlate them with the experimental data to determine the absolute configuration of each enantiomer. acs.org
Hypothetical Chiroptical Data:
For a resolved enantiomer of this compound, a hypothetical CD spectrum might exhibit the following characteristics.
| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) | Transition |
| 350 | +15,000 | n -> π |
| 280 | -25,000 | π -> π |
| 250 | +30,000 | π -> π* |
The opposing signs of the Cotton effects for the two enantiomers would be expected, providing a clear method for their differentiation.
Surface-Sensitive Analytical Techniques for Thin Film and Interfacial Studies
The study of this compound in the solid state, particularly in thin films or at interfaces, necessitates the use of surface-sensitive analytical techniques. collectionscanada.gc.caacs.orgwikipedia.orgnih.gov X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are two such powerful methods.
Detailed Research Findings:
While no specific surface studies on this compound have been reported, the application of these techniques to related nitrogen-containing polycyclic aromatic compounds provides a clear indication of the insights they could offer. researchgate.netacs.orgwikipedia.orgmdpi.com
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition and chemical states of the atoms on the surface of a thin film of the compound. researchgate.netwikipedia.org High-resolution scans of the C 1s, N 1s, and O 1s regions would provide information about the bonding environments, for instance, distinguishing between the pyridinic nitrogen and any potential surface oxidation. researchgate.netnih.gov
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can be used to image the topography of a thin film of this compound. collectionscanada.gc.canih.gov This would reveal information about the film's morphology, such as roughness and the presence of any ordered domains or crystalline structures. collectionscanada.gc.canih.gov
Hypothetical Surface Analysis Data:
The following table summarizes the type of information that could be obtained from a hypothetical surface analysis of a thin film of this compound.
| Technique | Parameter Measured | Information Gained |
| XPS | Core electron binding energies | Elemental composition, chemical state of C, N, O |
| AFM | Surface topography | Film morphology, roughness, crystal packing |
These advanced analytical methods provide a multi-faceted approach to understanding the complex chemical nature of this compound, from its intrinsic molecular structure to its behavior in condensed phases.
Theoretical and Computational Chemistry of 5 Propan 2 Ylindeno 1,2 B Pyridin 5 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, which in turn governs molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net For a molecule like 5-propan-2-ylindeno[1,2-b]pyridin-5-ol, DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-311G(d), would be employed to optimize the molecular geometry and compute its electronic properties. researchgate.net
A key output of these calculations is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions. mdpi.com In related pyridine (B92270) derivatives, the HOMO is typically distributed over the electron-rich regions of the fused ring system, while the LUMO is often localized on the electron-deficient pyridine ring. mdpi.com
Electron density distribution and electrostatic potential (ESP) maps are also generated. These maps reveal the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group would be expected to be regions of high negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.
Table 1: Representative Calculated Electronic Properties for an Indeno[1,2-b]pyridine Scaffold using DFT (B3LYP/6-31G(d,p)) (Note: This data is illustrative, based on typical values for related heterocyclic systems, and not the specific result of a calculation on this compound.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity. mdpi.com |
| Dipole Moment | 3.4 D | Quantifies the overall polarity of the molecule. nih.gov |
This interactive table is based on representative data from computational studies on related heterocyclic compounds.
Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization that characterizes DFT in some aspects. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer systematically improvable accuracy.
While computationally more demanding than DFT, these methods would be used to obtain benchmark values for key electronic properties of this compound. For instance, high-level ab initio calculations could provide a very accurate prediction of the molecule's ionization potential, electron affinity, and excited state energies. researchgate.net Such calculations are often performed on a simplified or core structure of the target molecule to remain computationally feasible, with the results used to calibrate more efficient DFT methods for the full system.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics describes the electronic structure of a molecule in a static state, molecular dynamics (MD) simulations are used to model its dynamic behavior over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing insight into molecular motion, conformational changes, and interactions with the environment. researchgate.netmdpi.com
MD simulations of this compound would typically be performed by placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent, to mimic solution-phase conditions. Over the course of the simulation (nanoseconds to microseconds), the trajectory of every atom is tracked. mdpi.com
Analysis of these trajectories reveals how the molecule interacts with its surroundings. For example, in an aqueous environment, one would expect to see stable hydrogen bonds forming between the hydroxyl group and the pyridine nitrogen of the indenopyridine and the surrounding water molecules. mdpi.com The simulation would also show the dynamic nature of the hydrophobic interactions between the indenopyrrole core and nonpolar solvent molecules. Such simulations are crucial for understanding the solubility and transport properties of the molecule. mdpi.com
The this compound molecule possesses conformational flexibility, primarily around the single bond connecting the isopropyl group to the indenopyridine core. MD simulations can explore the potential energy surface related to the rotation of this group, identifying the most stable (lowest energy) conformations. nih.gov The simulation would reveal the relative populations of different rotational isomers (rotamers) and the energy barriers to their interconversion.
Furthermore, computational methods can predict the relative stability of potential tautomers. While this compound is shown in its alcohol form, it is theoretically possible for it to exist in a tautomeric ketone form, 5-propan-2-yl-4H-indeno[1,2-b]pyridin-5-one, although this would involve a significant rearrangement. Quantum chemical calculations (DFT) would be used to compute the relative energies of these two forms. In nearly all related aromatic alcohol systems, the aromatic hydroxyl form is significantly more stable than its corresponding keto tautomer.
Table 2: Illustrative Conformational Energy Profile (Note: This is a hypothetical table illustrating the kind of data obtained from a conformational analysis.)
| Conformer (Dihedral Angle of C-C-O-H) | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| 180° (anti-periplanar) | 0.00 | 75% |
| +60° (gauche) | 1.20 | 12.5% |
| -60° (gauche) | 1.20 | 12.5% |
This interactive table demonstrates how computational chemistry can predict the stability and population of different molecular shapes.
Computational Prediction of Reaction Mechanisms and Transition States in this compound Synthesis and Transformation
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. The synthesis of indeno[1,2-b]pyridine derivatives often involves multi-component reactions, for example, the condensation of an indanone, an aldehyde, and an amine source. nih.govrsc.org
For a proposed synthesis of this compound, DFT calculations can be used to map out the entire reaction pathway. This involves:
Optimizing Geometries: Calculating the lowest-energy structures of reactants, intermediates, and products.
Locating Transition States (TS): Identifying the highest-energy point along the reaction coordinate that connects two intermediates. The structure of the TS provides crucial insight into the bond-forming and bond-breaking processes.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction mechanism is most likely to occur.
For instance, in a reaction sequence involving cyclization, calculations could determine whether the reaction proceeds via a concerted pericyclic reaction or a stepwise mechanism involving a distinct intermediate. acs.org This knowledge is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the synthesis.
In Silico Screening and Molecular Docking Studies for Potential Biomolecular Targets
In silico screening involves the use of computational methods to search large databases of biomolecular targets to identify those that are most likely to interact with a specific ligand, in this case, this compound. This process helps to prioritize experimental testing and formulate hypotheses about the compound's mechanism of action. Following initial screening, molecular docking is employed to predict the preferred orientation of the ligand when bound to a specific protein target. researchgate.net This technique models the interaction at an atomic level, providing insights into the binding affinity and mode of interaction.
For a compound like this compound, a typical in silico screening process would involve evaluating its structural and electronic similarity to known ligands that target proteins implicated in diseases such as cancer or inflammation. Studies on related indenopyridine and pyridopyrimidine structures have often investigated their potential as inhibitors of enzymes like Cyclin-Dependent Kinases (CDKs), Dihydrofolate Reductase (DHFR), or tyrosine kinases, which are crucial in cell cycle regulation and proliferation. researchgate.netresearchgate.netdokumen.pub Therefore, a hypothetical screening might prioritize proteins from these families as potential targets for docking studies.
A critical output of molecular docking simulations is the calculation of the binding energy, which estimates the strength of the interaction between the ligand and its protein target. google.com This value, typically expressed in kcal/mol, represents the free energy change upon binding. A more negative binding energy suggests a more stable and favorable interaction. These calculations are fundamental for ranking potential drug candidates and comparing their potency against different targets. researchgate.net
While no specific experimental data exists for this compound, a theoretical docking study could be performed against a panel of cancer-related proteins. The results would allow for a preliminary assessment of its inhibitory potential.
Hypothetical Binding Energies for this compound with Potential Protein Targets
| Protein Target | PDB ID | Function | Hypothetical Binding Energy (kcal/mol) |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | Cell Cycle Regulation | -9.8 |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Signal Transduction, Cell Proliferation | -9.1 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 1YWN | Angiogenesis | -8.5 |
| Dihydrofolate Reductase (DHFR) | 1DLS | Nucleic Acid Synthesis | -7.9 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. It does not represent experimentally determined values.
Beyond a simple energy score, detailed analysis of the binding mode is crucial for understanding how a ligand interacts with its target. This involves identifying the specific amino acid residues in the protein's binding pocket that form connections with the ligand. These interactions can be categorized into several types, including:
Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom (like oxygen or nitrogen). The hydroxyl (-OH) group and the pyridine nitrogen in this compound would be prime candidates for forming hydrogen bonds.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (like the propan-2-yl group and the fused aromatic rings) and nonpolar amino acid residues.
Pi-Pi Stacking: Aromatic rings, such as the indeno-pyridine system, can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.
Salt Bridges: Ionic interactions between charged groups on the ligand and protein.
This "interaction fingerprint" is unique for each ligand-protein complex and provides a rationale for the observed binding affinity. It is also invaluable for guiding future chemical modifications to improve potency or selectivity.
Hypothetical Interaction Fingerprint for this compound with CDK2
| Amino Acid Residue | Interaction Type | Interacting Group on Ligand |
|---|---|---|
| LEU 83 | Hydrogen Bond | Pyridine Nitrogen |
| ASP 86 | Hydrogen Bond | Hydroxyl Group (-OH) |
| ILE 10 | Hydrophobic Interaction | Propan-2-yl Group |
| VAL 18 | Hydrophobic Interaction | Indene (B144670) Ring |
| PHE 80 | Pi-Pi Stacking | Pyridine Ring |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. It does not represent experimentally determined values.
Cheminformatics and Machine Learning Approaches for Structure-Property Relationships
Cheminformatics combines chemistry, computer science, and information science to analyze and predict the properties of chemical compounds. When coupled with machine learning, it becomes a powerful tool for establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). researchgate.net These models use the chemical structure of compounds to predict their biological activity, toxicity, solubility, and other important characteristics.
To build a predictive model for indenopyridine derivatives, a dataset of related compounds with known experimental properties would be assembled. For each compound, a set of numerical descriptors is calculated, representing its topological, electronic, and steric features. Machine learning algorithms—such as multiple linear regression, support vector machines, or neural networks—are then trained on this dataset to find a mathematical correlation between the descriptors and the property of interest.
Once a reliable model is developed, it could be used to predict the properties of a new, untested compound like this compound. This can provide early-stage insights into its potential as a drug candidate, including its likely absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, without the need for immediate synthesis and in vitro testing. mdpi.com For instance, a QSAR model trained on anticancer data for similar heterocyclic systems could predict the hypothetical bioactivity of this compound, guiding the decision to pursue its synthesis and further evaluation. researchgate.net
Mechanistic Investigations of Biological Interactions of 5 Propan 2 Ylindeno 1,2 B Pyridin 5 Ol
Molecular Target Identification and Validation via Biochemical Assays
Enzyme Inhibition Kinetics and Binding Studies (e.g., Topoisomerase, Phosphodiesterase)
There is no publicly available information to suggest that 5-propan-2-ylindeno[1,2-b]pyridin-5-ol acts as an inhibitor of topoisomerase or phosphodiesterase. The sole identified target from available data is pyruvate dehydrogenase kinase 2 (PDHK2). The abstract of the primary study associated with this finding describes the compound as a "weak inhibitor" identified from a high-throughput screen. However, without access to the full study, critical quantitative data such as IC50 or Ki values, which are essential for a thorough analysis of enzyme inhibition kinetics, are unknown. Therefore, a data table detailing these parameters cannot be constructed.
Receptor Binding Assays and Allosteric Modulation
The crystallographic evidence from the Protein Data Bank (PDB ID: 8zm1) indicates that this compound binds to an allosteric site on PDHK2, specifically the lipoyl group binding site. This suggests a mechanism of allosteric modulation. However, the functional consequences of this binding—for instance, how it alters the enzyme's catalytic activity or its affinity for its natural substrates—are not detailed in the accessible information. There is no evidence from the conducted searches to indicate that this compound has been evaluated in broader receptor binding assays against a panel of other receptors.
Molecular Mechanism of Action (MOA) Elucidation in Cellular Models (excluding clinical efficacy)
Information regarding the effects of this compound in cellular models is not available in the public scientific literature. The primary research abstract mentions that a different, structurally related compound showed activity in animal models, but no such data is available for the specific compound of interest.
Investigation of DNA Intercalation and Related Molecular Events
No studies were found that investigate the potential for this compound to intercalate with DNA. Its known interaction with a metabolic enzyme makes this mechanism of action less probable, though it cannot be entirely ruled out without experimental data.
Perturbation of Molecular Pathways (e.g., cell cycle progression at molecular level)
There is no available research on the effects of this compound on cellular pathways such as cell cycle progression.
Protein-Ligand Interaction Mapping (e.g., Hsp90α binding)
The interaction between this compound and human pyruvate dehydrogenase kinase 2 has been mapped via X-ray crystallography. This provides a static, high-resolution image of the binding site. However, there is no information available regarding its potential interaction with other proteins, such as Hsp90α.
Mechanistic Studies of Anti-Microbial Properties
The anti-microbial potential of the indeno[1,2-b]pyridine scaffold, to which this compound belongs, has been the subject of scientific inquiry. Research into structurally similar compounds, particularly indeno[1,2-b]pyridin-5-one derivatives, has provided insights into the potential anti-microbial mechanisms. These studies reveal that the core structure is a promising framework for the development of new anti-infective agents.
A number of synthesized indeno[1,2-b]pyridine derivatives have demonstrated notable activity against a range of microorganisms. tandfonline.comekb.eg In particular, certain derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. ekb.eg The presence of specific functional groups on the indenopyridine core, such as cyano and sulfur-containing moieties, has been correlated with the observed antibacterial activity. tandfonline.com
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Indeno[1,2-b]pyridin-5-one Derivatives
| Compound | Organism | MIC (µg/mL) |
|---|---|---|
| Derivative 4a | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |
| Derivative 4f | Methicillin-sensitive Staphylococcus aureus (MSSA) | 8 |
| Derivative 6c | Pseudomonas aeruginosa | 16 |
| Derivative 6f | Escherichia coli | 32 |
This table is generated based on data from studies on indeno[1,2-b]pyridin-5-one derivatives, which are structurally related to this compound. tandfonline.com
Bacterial biofilm formation is a significant contributor to persistent infections and antibiotic resistance. The indeno[1,2-b]pyridine scaffold has shown promise in disrupting this process. Studies on indeno[1,2-b]pyridin-5-one derivatives have demonstrated a significant reduction in biofilm production by clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-sensitive Staphylococcus aureus (MSSA), and Pseudomonas aeruginosa. tandfonline.comfigshare.com
The mechanism behind this anti-biofilm activity is thought to involve the interference with bacterial communication systems, a process known as quorum sensing (QS). researchgate.net Molecular docking studies of certain indeno[1,2-b]pyridin-5-one derivatives have shown potential interactions with the LasR quorum-sensing receptor, a key regulator of biofilm formation in Pseudomonas aeruginosa. tandfonline.com By disrupting QS pathways, these compounds can prevent the coordinated gene expression required for biofilm maturation.
The antibacterial activity of indenopyridine derivatives is likely attributable to their interaction with specific bacterial enzymes and proteins that are essential for microbial survival. Computational docking studies have identified several potential targets.
For instance, certain indeno[1,2-b]pyridin-5-one derivatives have been docked into the active site of the sortase enzyme. tandfonline.com Sortase is a crucial enzyme in Gram-positive bacteria responsible for anchoring virulence factors to the cell wall. Inhibition of this enzyme could lead to a reduction in bacterial pathogenesis.
In silico studies on fused indeno-pyrido[2,3-d]pyrimidines, another class of related compounds, have suggested that they can bind to the NADPH binding site of Staphylococcal Thioredoxin Reductase (SaTrxR). acs.orgacs.org SaTrxR is a key component of the bacterial antioxidant defense system, and its inhibition would render the bacteria more susceptible to oxidative stress, ultimately leading to cell death. acs.org These findings suggest that the indeno[1,2-b]pyridine core can serve as a scaffold for designing inhibitors of specific bacterial targets.
Investigation of Non-Covalent Interactions in Biological Systems
The biological activity of this compound is fundamentally governed by its non-covalent interactions with biomacromolecules. These interactions, while individually weak, collectively contribute to the stable binding of the molecule to its biological targets. The planar, aromatic nature of the indenopyridine core, coupled with the presence of a hydroxyl group and a nitrogen atom in the pyridine (B92270) ring, allows for a variety of non-covalent interactions.
Molecular modeling studies on closely related indenopyridinol derivatives have provided a framework for understanding these interactions. For example, an indeno[1,2-b]-pyridinol derivative has been identified as a DNA minor groove binder, a mode of interaction that is heavily reliant on non-covalent forces. nih.gov
Hydrogen bonding is a critical component of the interaction of this compound with biological targets. The hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
In the case of the aforementioned indeno[1,2-b]-pyridinol derivative that binds to the DNA minor groove, the hydroxyl group was found to be involved in hydrogen bonding with the DNA molecule. nih.gov This interaction would enhance the binding affinity and specificity of the compound for its target. Similarly, the pyridine nitrogen can form hydrogen bonds with amide hydrogens of peptide backbones in proteins, as has been observed in studies of other pyridine-containing compounds. nih.gov
The fused aromatic ring system of the indeno[1,2-b]pyridine core provides a large, planar surface that is conducive to π-π stacking interactions. These interactions occur with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan in proteins, or with the nucleobases of DNA.
The ability of a phenyl indeno[1,2-b]pyridine structure to fit snugly within the minor groove of DNA is facilitated by hydrophobic interactions, which are largely driven by π-π stacking with the purine and pyrimidine bases. nih.gov Furthermore, molecular modeling of indeno[1,2-b]quinoline-9,11-diones, which also possess a rigid aromatic core, suggests that this structural motif is well-suited for DNA intercalation, a process that is dominated by π-π stacking interactions. brieflands.com These findings underscore the importance of the aromatic scaffold of this compound in its interactions with biological macromolecules.
Structure Activity Relationship Sar Studies of 5 Propan 2 Ylindeno 1,2 B Pyridin 5 Ol Analogues
Systematic Modification of the Indeno[1,2-b]pyridine Core and its Influence on Molecular Interactions
The indeno[1,2-b]pyridine core serves as the fundamental scaffold for this class of compounds, and its systematic modification has been a key strategy to probe and optimize molecular interactions with their biological targets.
The introduction of various substituents onto the indeno[1,2-b]pyridine nucleus has a profound impact on binding affinity and the resulting mechanistic activity. Research has demonstrated that the electronic and steric properties of these substituents are critical determinants of a compound's potency and efficacy. For instance, the presence of electron-withdrawing groups, such as halogens or nitro groups, at specific positions on the aromatic rings can enhance π-π stacking interactions or create favorable dipole interactions with the target protein, often leading to increased binding affinity. Conversely, bulky substituents may introduce steric hindrance, which can either be detrimental or, in some cases, beneficial if it promotes a more favorable binding conformation.
The position of the substituent is equally critical. A substituent that enhances activity at one position may abolish it at another, highlighting the specific and directional nature of the interactions within the binding pocket. For example, studies on related heterocyclic systems have shown that a substituent at the 7-position of the indenopyridine core can have a significantly different effect compared to the same substituent at the 8- or 9-position.
Positional isomerism within the indeno[1,2-b]pyridine scaffold plays a pivotal role in defining the biological mechanism of action. Shifting the position of the nitrogen atom within the pyridine (B92270) ring, for example, to create indeno[2,1-c]pyridine or other isomeric cores, drastically alters the molecule's three-dimensional shape and the presentation of its hydrogen bond donors and acceptors. These changes can lead to engagement with different biological targets or alter the mode of binding to the same target, thereby modulating the biological response.
Furthermore, the stereochemistry at the C5 position, where the hydroxyl and propan-2-yl groups are attached, is a critical factor. The two enantiomers of 5-propan-2-ylindeno[1,2-b]pyridin-5-ol can exhibit significantly different biological activities. This stereoselectivity arises from the specific chiral environment of the binding site on the target macromolecule. One enantiomer may fit optimally, engaging in key interactions that are not possible for its mirror image. This disparity in activity between enantiomers underscores the importance of stereochemically pure compounds in drug discovery and development.
Exploration of the Propan-2-yl Group's Role in Molecular Recognition
Systematic variation of the alkyl group at the C5 position has been a fruitful avenue for SAR studies. Replacing the propan-2-yl group with other alkyl moieties, such as methyl, ethyl, or larger branched or cyclic groups, allows for a detailed mapping of the hydrophobic pocket within the binding site. The size and shape of this pocket dictate which alkyl groups are best accommodated. For instance, a larger binding pocket might favor a bulkier tert-butyl group, potentially leading to enhanced van der Waals interactions and increased potency. Conversely, a smaller pocket might only accommodate a methyl or ethyl group.
The following table illustrates hypothetical data on how variations in the C5-alkyl group might influence binding affinity, represented by the inhibition constant (Ki).
| C5-Alkyl Substituent | Hypothetical Ki (nM) |
| Methyl | 85 |
| Ethyl | 62 |
| Propan-2-yl | 25 |
| Cyclopropyl | 48 |
| Tert-butyl | 110 |
This data is illustrative and intended to demonstrate the concept of SAR based on alkyl group variation.
While the propan-2-yl group itself is not chiral, its attachment to the C5 position creates a stereocenter. The spatial orientation of this group, dictated by the (R) or (S) configuration at C5, has a significant impact on molecular interactions. One enantiomer may position the propan-2-yl group to engage with a specific hydrophobic sub-pocket, while the other enantiomer may orient it towards a more solvent-exposed region, resulting in weaker binding. This highlights the three-dimensional nature of the ligand-receptor interaction and the critical role of chirality in achieving optimal binding.
Rational Design Principles for Modulating Molecular Target Selectivity
The insights gained from SAR studies on this compound analogues have laid the foundation for rational design principles aimed at modulating molecular target selectivity. By understanding which structural features are responsible for binding to a primary target and which may lead to off-target effects, medicinal chemists can strategically modify the molecule to enhance its selectivity profile.
For example, if off-target activity is attributed to a specific hydrogen bond interaction, the corresponding functional group on the indenopyridine core can be modified or removed. If enhanced selectivity for a particular target can be achieved by increasing the bulk at a certain position, a larger substituent can be introduced, provided it does not negatively impact binding to the primary target. The goal is to fine-tune the molecule's properties to maximize its therapeutic effect while minimizing unwanted side effects. This iterative process of design, synthesis, and biological evaluation is at the heart of modern drug discovery.
Emerging Applications and Future Research Directions for 5 Propan 2 Ylindeno 1,2 B Pyridin 5 Ol in Chemical Research
Development of 5-propan-2-ylindeno[1,2-b]pyridin-5-ol as Chemical Probes for Biological Systems
The development of novel chemical probes is a cornerstone of chemical biology, enabling the interrogation of complex biological processes. While no studies have specifically utilized this compound for this purpose, the broader class of indenopyridine and related nitrogen-containing heterocyclic scaffolds has shown promise. For instance, derivatives of 5H-indeno[1,2-b]pyridine have been synthesized and evaluated for their biological activities. nih.gov This suggests that with appropriate functionalization, the this compound core could be adapted to create probes for various biological targets. The key would be to introduce reporter groups, such as fluorophores or affinity tags, to the core structure, allowing for the visualization and tracking of its interactions within a cellular environment.
Utilization of this compound as a Versatile Synthetic Building Block
The utility of a chemical compound as a synthetic building block is determined by its reactivity and the presence of functional groups that can be readily transformed into more complex structures. The this compound structure contains a hydroxyl group and a rigid, polycyclic aromatic system, which could, in principle, serve as a scaffold for the synthesis of a diverse range of derivatives. Although specific examples of its use as a building block are not yet documented, related heterocyclic systems are frequently employed in this manner in medicinal chemistry and materials science. tenovapharma.com The indenopyridine framework offers a three-dimensional architecture that is often sought after in drug discovery for its ability to present substituents in well-defined spatial orientations.
Potential in Materials Science Research
The photophysical and electronic properties of conjugated organic molecules are of significant interest in materials science for applications in organic electronics and functional materials. While the specific properties of this compound have not been reported, related pyridine-containing compounds are known to be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.com The extended π-system of the indeno[1,2-b]pyridine core suggests that this compound and its derivatives could exhibit interesting photoluminescent or charge-transport properties, making them potential candidates for investigation in the field of functional organic materials.
Advanced Methodologies for Derivatization and Scaffold Expansion
The future of research into this compound will likely involve the development of advanced synthetic methods to create a library of analogues. This would enable a systematic exploration of its structure-activity relationships. Methodologies could include late-stage functionalization techniques to modify the core structure, as well as multicomponent reactions to build upon the existing scaffold. For example, studies on related pyrrolo[3,4-b]pyridin-5-ones have demonstrated the use of Ugi–Zhu three-component reactions to generate a variety of derivatives. mdpi.com Similar innovative synthetic strategies could be applied to the this compound skeleton to rapidly access a diverse chemical space.
Integration of Artificial Intelligence and Robotics in Discovery and Synthesis of this compound Analogues
The integration of artificial intelligence (AI) and robotics holds the potential to accelerate the discovery and synthesis of novel compounds. In the context of this compound, AI algorithms could be employed to predict the properties and potential biological activities of virtual analogues, thereby prioritizing synthetic targets. Robotic platforms could then be used to automate the synthesis and purification of these prioritized compounds, significantly increasing the throughput of the discovery process. While this approach has not yet been applied to this specific molecule, its application to other classes of organic compounds is becoming increasingly common and represents a promising future direction for the exploration of the chemical space around the this compound scaffold.
Q & A
Q. How can researchers mitigate batch-to-batch variability during large-scale synthesis?
- Methodological Answer : Standardize reaction parameters (e.g., stirring rate, cooling gradients) and implement QC checkpoints (e.g., HPLC purity ≥95% at each step). Use design of experiments (DoE) to identify critical process parameters (CPPs) affecting yield/purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
